3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid
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Overview
Description
3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the thiophene ring, a hydroxyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid typically involves the condensation of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one with malononitrile and sodium hydroxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be synthesized through other routes involving the reaction of 3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The chlorine atoms in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and protect cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid
- 3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides
Uniqueness
3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-(2,5-dichlorothiophen-3-yl)-2-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c8-5-2-3(6(9)13-5)1-4(10)7(11)12/h2,4,10H,1H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGZLVOPNJKSNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(C(=O)O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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